DHODH Inhibitory Potency: 3-Chloro-6-(3-chlorophenyl)pyridazine vs. Clinical DHODH Inhibitors
3-Chloro-6-(3-chlorophenyl)pyridazine exhibits potent inhibition of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 62 nM [1]. While less potent than the optimized clinical candidate Brequinar (IC50 = 5.2 nM) , it demonstrates significantly greater potency than the FDA-approved DHODH inhibitor Teriflunomide, which has a reported IC50 of approximately 390 nM (0.39 μM) [2]. This positions the compound as an intermediate-potency scaffold for further optimization.
| Evidence Dimension | DHODH Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 62 nM |
| Comparator Or Baseline | Brequinar: IC50 = 5.2 nM; Teriflunomide: IC50 = ~390 nM |
| Quantified Difference | Target is ~12-fold less potent than Brequinar and ~6.3-fold more potent than Teriflunomide |
| Conditions | Human DHODH chromogen reduction assay with DCIP, pH 8.0 |
Why This Matters
This quantitative potency data confirms the compound's activity on a validated therapeutic target, allowing researchers to select it as a structurally distinct alternative to existing clinical DHODH inhibitors for SAR campaigns or as a backup series starter.
- [1] BindingDB. (n.d.). BDBM102453: US8536165, 18. Affinity Data: IC50 = 62 nM for human DHODH. Retrieved from bindingdb.org. View Source
- [2] Lolli, M. L., et al. (2017). 5. Enzyme Inhibition by MEDS433, Teriflunomide, and 11a and 12–14, with Relative IC50 Values Shown. PMC Table 1. IC50 = 0.39 μM for human DHODH. View Source
